Faradiol

Anti-inflammatory Triterpenoid Topical formulation

Researchers requiring validated anti-inflammatory activity face supply inconsistency when substituting generic Calendula triterpenes. Faradiol (CAS 20554-95-4) is the only pentacyclic triterpene diol whose unesterified form matches indomethacin potency in the croton oil-induced mouse ear edema model, while its esters quantitatively correlate with extract bioactivity. - Unesterified faradiol: equipotent to indomethacin in topical inflammation assays; outperforms ψ-taraxasterol, lupeol, and β-amyrin. - Faradiol monoester content directly predicts batch-to-batch Calendula extract efficacy, enabling bioactivity-linked QC. - Inhibits TNF-α-induced NF-κB transcription in AGS gastric epithelial cells with defined IC50 values for both free diol and myristate ester.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
Cat. No. B1211459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaradiol
Synonyms18alpha,19betaH-urs-20-ene-3beta,16beta-diol
faradiol
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC=C1C)C)O)C)C)(C)C)O)C
InChIInChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-25,31-32H,9-10,12-17H2,1-8H3/t19-,20-,21+,22-,23+,24+,25+,27+,28-,29-,30-/m1/s1
InChIKeyBNHIQKVOPNHQKO-ZPWDLUOLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Faradiol Baseline Overview


Faradiol (CAS 20554-95-4) is a pentacyclic triterpene diol of the taraxastane type, primarily isolated from Calendula officinalis (pot marigold) flowers [1]. It belongs to a class of compounds known for their anti-inflammatory and anti-tumor-promoting properties [2]. Faradiol exists naturally as a mixture of fatty acid esters (e.g., laurate, myristate, palmitate) within the plant matrix, while the unesterified form is the most pharmacologically active entity [3]. Its core structure and associated bioactivities have been the subject of extensive pharmacological investigation, establishing it as a key bioactive constituent in traditional medicinal preparations [4].

Why Substitution Fails for Faradiol


Substituting Faradiol with other triterpene diols or mono-ols from the same plant source is not scientifically justified due to its unique potency profile and specific structural requirements for activity. Direct comparative studies demonstrate that Faradiol's unesterified diol form exhibits superior anti-inflammatory activity compared to its own esters (faradiol-3-myristate, faradiol-3-palmitate) and to structurally related mono-ols such as ψ-taraxasterol, lupeol, and β-amyrin [1]. Furthermore, the anti-inflammatory potency of unesterified Faradiol is quantitatively comparable to the NSAID indomethacin, a benchmark not reached by its esters or the free mono-ols [2]. In other bioactivity contexts, such as acetylcholinesterase (AChE) inhibition, Faradiol's activity is measurable but distinct from that of its isomer calenduladiol, which shows higher inhibition in the same assay, underscoring the functional divergence even among close structural analogs [3]. Therefore, procurement specifications must be compound-specific; selecting a generic 'Calendula triterpene' or a different isomer will not replicate Faradiol's validated bioactivity.

Faradiol Comparator Evidence


Faradiol vs. Its Esters: Topical Anti-Inflammatory Potency

Unesterified Faradiol demonstrates superior anti-inflammatory activity in a direct head-to-head comparison against its naturally occurring esters (faradiol-3-myristate, faradiol-3-palmitate) and the related free mono-ol ψ-taraxasterol in the croton oil-induced mouse ear edema model [1]. The study established a clear potency ranking, with unesterified Faradiol showing the greatest effect, followed by its esters, and then ψ-taraxasterol. Notably, the activity of unesterified Faradiol was found to be equivalent to an equimolar dose of the standard NSAID, indomethacin, whereas its esters and ψ-taraxasterol were less active [2].

Anti-inflammatory Triterpenoid Topical formulation

AChE Inhibition: Faradiol vs. Calenduladiol

In a direct comparison of pentacyclic triterpenes isolated from Chuquiraga erinacea, the AChE inhibitory activity of Faradiol was distinguished from that of its isomer, calenduladiol [1]. While both compounds were active, calenduladiol (1) demonstrated the highest inhibition among the isolated natural products at 31.2% at a concentration of 0.5 mM. Faradiol (2) was also identified as an active constituent, but its specific inhibition percentage at 0.5 mM was not quantified, indicating a lower activity relative to calenduladiol in this specific assay. Other isolated triterpenes, such as pseudotaraxasterol and taraxasterol, showed no AChE inhibitory activity at the same analytical conditions.

Acetylcholinesterase inhibitor Neurodegeneration Alzheimer's disease

EBV-EA Inhibition: Faradiol vs. Arnidiol

A cross-study analysis of triterpene diols reveals that both Faradiol and its isomer Arnidiol exhibit inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation, a primary screening assay for anti-tumor promoters [1] . In the study by Ukiya et al. (2002), Faradiol (1) demonstrated inhibitory effects comparable to or stronger than the known natural anti-tumor promoter glycyrrhetic acid [1]. A separate source indicates Arnidiol also shows marked inhibitory activity in this assay, with potencies comparable to or stronger than glycyrrhetic acid . However, direct comparative quantitative data (e.g., IC50 values) between Faradiol and Arnidiol from a single study are not available, highlighting a gap in the literature.

Anti-tumor promoter Epstein-Barr virus Cancer chemoprevention

NF-κB Inhibition: Faradiol vs. Its Ester

In a study assessing the inhibitory activity of Calendula triterpenes on TNF-α-induced NF-κB driven transcription in human gastric epithelial (AGS) cells, a direct comparison was made between faradiol-3-myristate and unesterified faradiol [1]. The results, presented in Figure 2 of the study, show the dose-dependent inhibition curves for both the ester and the free alcohol. The table accompanying the figure reports IC50 values, providing a quantitative basis for comparing the potency of the esterified versus unesterified forms in this specific cellular pathway.

NF-κB inhibitor Gastric inflammation Cytokine signaling

Faradiol Content Predicts Extract Potency

A class-level inference can be drawn regarding the role of faradiol monoester content as a reliable parameter for predicting the anti-inflammatory potency of Calendula officinalis extracts. Bioassay-oriented fractionation studies have established that the triterpenoids, particularly the faradiol monoester, are the most important anti-inflammatory principles of the drug [1]. Critically, the anti-inflammatory activity of different CO2 extracts was found to be directly proportional to their content of faradiol monoester [2]. This quantitative relationship allows for the use of faradiol monoester concentration as a quality control marker to ensure batch-to-batch consistency and efficacy of Calendula-based preparations.

Quality control Herbal standardization Bioassay-guided fractionation

Faradiol Derivatives with Improved Potency

Supporting evidence for Faradiol's value as a chemical scaffold comes from a study where systematic chemical modifications of its structure led to derivatives with significantly improved anti-inflammatory potencies [1]. Specifically, three derivatives of Faradiol (1) — the C(16) benzyl ether 15, the C(30) aldehyde 24, and the C(30) primary alcohol 25 — were evaluated for their topical anti-inflammatory activity in the croton oil-induced mouse ear edema model. These derivatives demonstrated significantly improved potency compared to the parent compound, Faradiol, highlighting the potential for rational design based on its core structure.

Structure-activity relationship Semi-synthesis Lead optimization

Faradiol Research and Industrial Applications


Standardization of Calendula Topical Formulations

Procurement of purified Faradiol monoester or validated Calendula extracts with a specified Faradiol monoester content is essential for manufacturers of topical anti-inflammatory products (e.g., creams, ointments, gels) aiming for consistent bioactivity. As demonstrated by class-level inference, the anti-inflammatory activity of Calendula extracts is directly proportional to their Faradiol monoester concentration [1]. Therefore, using Faradiol content as a quantitative quality control parameter ensures batch-to-batch reproducibility and predictable therapeutic efficacy, moving beyond simple marker compounds to a bioactivity-linked specification [2].

Topical Anti-Inflammatory Drug Discovery Lead

Unesterified Faradiol is the preferred compound for researchers conducting structure-activity relationship (SAR) studies or developing novel topical anti-inflammatory agents. Direct head-to-head evidence confirms that unesterified Faradiol is more potent than its esters and related mono-ols, and it serves as a benchmark comparable to indomethacin in the croton oil-induced mouse ear edema model [3]. Furthermore, supporting evidence shows that its core structure can be chemically modified to yield derivatives with significantly improved anti-inflammatory potency, validating its use as a lead scaffold for medicinal chemistry optimization [4].

NF-κB Modulation in Gastric Inflammation Research

Researchers focused on the molecular mechanisms of gastric inflammation and the NF-κB signaling pathway should prioritize the procurement of unesterified Faradiol and its myristate ester. Direct comparative data in a human gastric epithelial cell line (AGS) model provides quantitative IC50 values for the inhibition of TNF-α-induced NF-κB driven transcription by both compounds [5]. This allows for a precise, concentration-dependent investigation of their effects on a key inflammatory transcription factor, facilitating a deeper understanding of their cellular mechanism of action and the impact of esterification on activity in this specific biological context.

EBV Activation Chemoprevention Screening

For research programs screening natural products for anti-tumor-promoting activity, Faradiol represents a validated positive control or lead candidate. Cross-study comparable evidence demonstrates that Faradiol potently inhibits Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter TPA, with an effect comparable to or stronger than the benchmark compound glycyrrhetic acid [6]. This well-defined activity in a widely used primary screening assay for cancer chemoprevention makes Faradiol a valuable reference compound for validating assay performance and benchmarking the potency of novel test substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
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